(4S,5R)-2-[(S)-ethylsulfinyl]-3,4-dimethyl-5-phenyl-1,3,2lambda5-oxazaphospholidine 2-oxide
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Overview
Description
(4S,5R)-2-[(S)-ethylsulfinyl]-3,4-dimethyl-5-phenyl-1,3,2lambda5-oxazaphospholidine 2-oxide is a complex organophosphorus compound It is characterized by its unique structural features, including an oxazaphospholidine ring and an ethylsulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-2-[(S)-ethylsulfinyl]-3,4-dimethyl-5-phenyl-1,3,2lambda5-oxazaphospholidine 2-oxide typically involves multiple steps. The process begins with the preparation of the oxazaphospholidine ring, followed by the introduction of the ethylsulfinyl group. Common reagents used in these reactions include phosphorus trichloride, ethyl sulfide, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require precise temperature control and inert atmosphere to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-2-[(S)-ethylsulfinyl]-3,4-dimethyl-5-phenyl-1,3,2lambda5-oxazaphospholidine 2-oxide undergoes various chemical reactions, including:
Oxidation: The ethylsulfinyl group can be further oxidized to sulfone under specific conditions.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The oxazaphospholidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced sulfides, and various substituted oxazaphospholidine compounds.
Scientific Research Applications
(4S,5R)-2-[(S)-ethylsulfinyl]-3,4-dimethyl-5-phenyl-1,3,2lambda5-oxazaphospholidine 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4S,5R)-2-[(S)-ethylsulfinyl]-3,4-dimethyl-5-phenyl-1,3,2lambda5-oxazaphospholidine 2-oxide involves its interaction with specific molecular targets. The ethylsulfinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The oxazaphospholidine ring may also interact with cellular receptors, affecting signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
(4S,5R)-2-[(S)-ethylsulfinyl]-3,4-dimethyl-5-phenyl-1,3,2lambda5-oxazaphospholidine: Lacks the 2-oxide group, resulting in different reactivity and applications.
(4S,5R)-2-[(S)-methylsulfinyl]-3,4-dimethyl-5-phenyl-1,3,2lambda5-oxazaphospholidine 2-oxide: Contains a methylsulfinyl group instead of ethylsulfinyl, leading to variations in chemical behavior and biological activity.
Uniqueness
The presence of the ethylsulfinyl group and the oxazaphospholidine ring in (4S,5R)-2-[(S)-ethylsulfinyl]-3,4-dimethyl-5-phenyl-1,3,2lambda5-oxazaphospholidine 2-oxide imparts unique chemical properties, making it a valuable compound for diverse scientific applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from similar compounds.
Properties
CAS No. |
142033-88-3 |
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Molecular Formula |
C12H18NO3PS |
Molecular Weight |
287.32 g/mol |
IUPAC Name |
(4S,5R)-2-[(S)-ethylsulfinyl]-3,4-dimethyl-5-phenyl-1,3,2λ5-oxazaphospholidine 2-oxide |
InChI |
InChI=1S/C12H18NO3PS/c1-4-18(15)17(14)13(3)10(2)12(16-17)11-8-6-5-7-9-11/h5-10,12H,4H2,1-3H3/t10-,12-,17?,18-/m0/s1 |
InChI Key |
XTAIFIVYMGSADX-ATHNVEQTSA-N |
Isomeric SMILES |
CC[S@@](=O)P1(=O)N([C@H]([C@H](O1)C2=CC=CC=C2)C)C |
Canonical SMILES |
CCS(=O)P1(=O)N(C(C(O1)C2=CC=CC=C2)C)C |
Origin of Product |
United States |
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